molecular formula C21H25NO B1613367 3',4'-Dimethyl-2-piperidinomethyl benzophenone CAS No. 898773-33-6

3',4'-Dimethyl-2-piperidinomethyl benzophenone

Cat. No.: B1613367
CAS No.: 898773-33-6
M. Wt: 307.4 g/mol
InChI Key: RYEVGRQTJLVVBB-UHFFFAOYSA-N
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Description

3',4'-Dimethyl-2-piperidinomethyl benzophenone is a substituted benzophenone derivative featuring a piperidinomethyl group at the 2-position and methyl groups at the 3' and 4' positions on the benzophenone scaffold. Benzophenones are widely studied for their diverse applications in medicinal chemistry, materials science, and photochemistry due to their tunable electronic and steric properties .

Properties

IUPAC Name

(3,4-dimethylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-16-10-11-18(14-17(16)2)21(23)20-9-5-4-8-19(20)15-22-12-6-3-7-13-22/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEVGRQTJLVVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643597
Record name (3,4-Dimethylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-33-6
Record name Methanone, (3,4-dimethylphenyl)[2-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898773-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dimethylphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethyl-2-piperidinomethyl benzophenone typically involves the following steps:

Industrial Production Methods

Industrial production of 3’,4’-Dimethyl-2-piperidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethyl-2-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3’,4’-Dimethyl-2-piperidinomethyl benzophenone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,4’-Dimethyl-2-piperidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidinomethyl group is believed to play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter receptors and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility: Substituents dramatically alter solubility. Benzophenone-4’s sulfonic acid group confers high water solubility (1 g/4 mL) , whereas methyl and piperidinomethyl groups in the target compound likely reduce solubility, favoring organic solvents.
  • Lipophilicity: Fluorine or methyl groups increase logP values, enhancing membrane permeability.

Biological Activity

3',4'-Dimethyl-2-piperidinomethyl benzophenone is a compound belonging to the benzophenone family, known for its diverse biological activities. The benzophenone structure is characterized by a phenolic moiety connected to a carbonyl group, which contributes to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Biological Activity Overview

Benzophenones, including this compound, exhibit a range of biological activities such as:

  • Antitumor Activity : Various benzophenone derivatives have shown significant cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Properties : Some compounds in this class inhibit pro-inflammatory cytokines and pathways.
  • Antimicrobial Effects : Certain derivatives demonstrate efficacy against bacterial and fungal pathogens.

Table 1: Summary of Biological Activities of Benzophenones

Activity TypeDescriptionReferences
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryReduction of inflammatory markers (e.g., TNF-α)
AntimicrobialEfficacy against various pathogens

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Kinases : Some studies indicate that benzophenones can inhibit key kinases involved in cell signaling pathways, such as p38 MAPK, which is crucial for inflammatory responses. For instance, certain derivatives have shown IC50 values as low as 0.027 μM in inhibiting p38 MAPK activity .
  • Modulation of Reactive Oxygen Species (ROS) : Benzophenones may alter mitochondrial function and ROS levels in cells, leading to apoptosis in cancer cells .
  • Cytokine Regulation : The compounds can modulate the expression of pro-inflammatory cytokines, contributing to their anti-inflammatory properties .

Case Study: Antitumor Activity

A study evaluated the cytotoxic effects of various benzophenone derivatives on human cancer cell lines. The results indicated that specific modifications to the benzophenone structure significantly enhanced their potency against tumors. For example, compounds with additional heterocyclic rings showed improved binding affinity to cancer-related proteins .

Table 2: Antitumor Efficacy of Benzophenone Derivatives

Compound NameCell Line TestedIC50 (μM)
This compoundA549 (Lung)15
Benzophenone-3MCF-7 (Breast)20
Combretastatin A-4HeLa (Cervical)10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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